molecular formula C8H12F3N3 B13091435 2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13091435
M. Wt: 207.20 g/mol
InChI Key: JKGDSHCGVYTPSY-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a methyl group attached to an imidazo[1,2-a]pyrimidine core

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , trifluorinated 2-bromoenones for aza-Michael addition , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling can produce a wide range of substituted imidazo[1,2-a]pyrimidines with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H12F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

JKGDSHCGVYTPSY-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(CCN=C2N1)C(F)(F)F

Origin of Product

United States

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